molecular formula C30H48K3N9O33P6 B12674857 Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt CAS No. 93839-94-2

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt

Cat. No.: B12674857
CAS No.: 93839-94-2
M. Wt: 1365.9 g/mol
InChI Key: LXFGTQAFFWZMKY-WVJFLJFUSA-N
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Description

Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is a cytosine nucleotide derivative. It contains two phosphate groups esterified to the sugar moiety and is known for its role in various biochemical processes. This compound is a part of the pyrimidine ribonucleoside diphosphates class, which are essential components in the synthesis of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves multiple steps. The initial step typically includes the protection of the hydroxyl groups of cytidine, followed by phosphorylation reactions to introduce the diphosphate groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of automated synthesizers and high-throughput purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cytidine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various cytidine analogs.

Scientific Research Applications

Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.

    Biology: It plays a crucial role in cellular processes, including DNA and RNA synthesis.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of various biochemical reagents and diagnostic tools

Mechanism of Action

The mechanism of action of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the synthesis and modification of DNA and RNA. The molecular targets include cytidylate kinase and other nucleotide-binding proteins, which play a role in cellular metabolism and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-(trihydrogen diphosphate): A cytosine nucleotide with two phosphate groups, similar in structure but lacking the 2’-O-methyl modification.

    Cytidine 5’-(tetrahydrogen triphosphate): Contains three phosphate groups and is involved in different biochemical pathways.

    Uridine 5’-(trihydrogen diphosphate): A uracil nucleotide with similar phosphate groups but different base structure

Uniqueness

Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is unique due to its 2’-O-methyl modification, which can influence its biochemical properties and interactions. This modification can affect its stability, binding affinity, and overall functionality in various biological processes .

Properties

CAS No.

93839-94-2

Molecular Formula

C30H48K3N9O33P6

Molecular Weight

1365.9 g/mol

IUPAC Name

tripotassium;(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-4-methoxyoxolan-3-olate

InChI

InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1

InChI Key

LXFGTQAFFWZMKY-WVJFLJFUSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+]

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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